molecular formula C7H13NO2 B12217957 Ethyl 2-amino-2-cyclopropylacetate

Ethyl 2-amino-2-cyclopropylacetate

Cat. No.: B12217957
M. Wt: 143.18 g/mol
InChI Key: BESPXVHLGXOILQ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-cyclopropylacetate is an organic compound that belongs to the class of esters It features a cyclopropyl group attached to an amino group and an ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-amino-2-cyclopropylacetate can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with ethyl chloroacetate under basic conditions. The reaction typically proceeds as follows:

  • Cyclopropylamine is reacted with ethyl chloroacetate in the presence of a base such as sodium hydroxide.
  • The reaction mixture is stirred at room temperature for several hours.
  • The product is then extracted and purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-2-cyclopropylacetate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Aminolysis: Reaction with amines can lead to the formation of amides.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various alkyl halides or acyl chlorides.

Major Products:

    Hydrolysis: Carboxylic acid and ethanol.

    Reduction: Alcohol.

    Substitution: Substituted amides or other derivatives.

Scientific Research Applications

Ethyl 2-amino-2-cyclopropylacetate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies investigating the effects of cyclopropyl-containing compounds on biological systems.

    Industrial Applications: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-cyclopropylacetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Ethyl 2-amino-2-cyclopropylacetate can be compared with other similar compounds such as:

    Ethyl 2-amino-2-methylpropanoate: Similar ester structure but with a methyl group instead of a cyclopropyl group.

    Ethyl 2-amino-2-phenylacetate: Contains a phenyl group, leading to different chemical properties and applications.

    Ethyl 2-amino-2-butanoate: Features a butyl group, affecting its reactivity and biological activity.

Uniqueness: The presence of the cyclopropyl group in this compound imparts unique steric and electronic properties, making it distinct from other esters

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

ethyl 2-amino-2-cyclopropylacetate

InChI

InChI=1S/C7H13NO2/c1-2-10-7(9)6(8)5-3-4-5/h5-6H,2-4,8H2,1H3

InChI Key

BESPXVHLGXOILQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1CC1)N

Origin of Product

United States

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